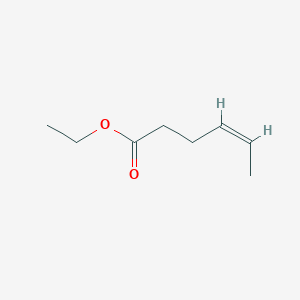

Ethyl cis-4-hexenoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

ethyl (Z)-hex-4-enoate |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h3,5H,4,6-7H2,1-2H3/b5-3- |

InChI Key |

RBJLHYGZMJNFBK-HYXAFXHYSA-N |

Isomeric SMILES |

CCOC(=O)CC/C=C\C |

Canonical SMILES |

CCOC(=O)CCC=CC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Cis 4 Hexenoate and Its Precursors

Regioselective Esterification Approaches

The final step in many syntheses of ethyl cis-4-hexenoate is the esterification of cis-4-hexenoic acid. The selection of the esterification method is crucial for preserving the integrity of the double bond and achieving high yields.

Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org For the synthesis of this compound, this involves reacting cis-4-hexenoic acid with ethanol (B145695). smolecule.com The general reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water that is formed. libretexts.org

A primary challenge when applying Fischer esterification to unsaturated acids like cis-4-hexenoic acid is the potential for side reactions under the harsh acidic and thermal conditions. Strong acids can catalyze the isomerization of the cis-double bond to the more thermodynamically stable trans isomer. Furthermore, the double bond could potentially migrate along the carbon chain. Therefore, modifications to the standard Fischer protocol are necessary to favor the desired product. These modifications often include:

Use of Milder Acid Catalysts: Replacing strong mineral acids like sulfuric acid with milder catalysts can reduce the extent of isomerization.

Lower Reaction Temperatures: Conducting the reaction at the lowest feasible temperature helps to minimize unwanted side reactions.

Alternative Esterification Methods: To circumvent the issues with Fischer esterification, other methods that use milder conditions are often preferred, such as reacting the alcohol with an activated form of the carboxylic acid (e.g., an acyl chloride or anhydride). britannica.compressbooks.pub

Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org This method can be used to synthesize this compound, for example, by reacting a different ester of cis-4-hexenoic acid (like mthis compound) with ethanol. The reaction can be catalyzed by either acids or bases. wikipedia.org To drive the equilibrium towards the product, the alcohol byproduct (methanol in this case) is typically removed by distillation. wikipedia.org

Enzymatic transesterification has emerged as a powerful alternative, offering high selectivity under mild conditions. Lipases are commonly used enzymes for this purpose. wikipedia.org Studies on the synthesis of similar esters, such as ethyl hexanoate (B1226103), have demonstrated the effectiveness of immobilized lipases like Rhizomucor miehei lipase (B570770) (RML). researchgate.netoup.com These enzymatic reactions are highly specific, avoiding the side reactions associated with chemical catalysts. nih.gov The process, often termed acidolysis, can involve reacting an ester like ethyl caprate with hexanoic acid to produce ethyl hexanoate. oup.com A similar strategy could be applied using cis-4-hexenoic acid.

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Elevated temperatures; removal of alcohol byproduct required. wikipedia.orgnih.gov | Low catalyst cost; fast reaction rates. | Harsh conditions; risk of cis/trans isomerization; potential for side reactions. wikipedia.org |

| Enzymatic Transesterification (Lipase-catalyzed) | Immobilized Lipase (e.g., Rhizomucor miehei, Candida antarctica lipase B) | Mild temperatures (e.g., 45–55 °C); can be performed in organic solvents or solvent-free systems. researchgate.netoup.com | High selectivity (regio- and stereoselective); mild reaction conditions preserve the cis-double bond; reusable catalyst. nih.gov | Higher catalyst cost; slower reaction rates compared to chemical methods. nih.gov |

Stereoselective Olefin Functionalization in this compound Synthesis

The critical structural feature of this compound is the cis-configured double bond. Its synthesis, therefore, relies heavily on stereoselective methods, often applied during the creation of the precursor, cis-4-hexenoic acid.

A key strategy for synthesizing the cis-4-hexenoate precursor involves the stereoselective hydrogenation of a suitable starting material, such as sorbic acid (2,4-hexadienoic acid) or its esters. The goal is the selective reduction of one of the two double bonds to yield a cis-alkene.

Research has shown that certain transition metal catalysts can achieve this transformation. For instance, chromium carbonyl complexes, such as [Cr(CO)₆], have been used for the stereoselective hydrogenation of sorbic acid esters, leading to the cis-addition of hydrogen. google.com Similarly, pentamethylcyclopentadienyl-ruthenium(II) complexes have been described for the hydrogenation of sorbic acid to cis-3-hexenoic acid with high selectivity. google.com While the primary product in some studies is the cis-3-isomer, the formation of the cis-4-isomer is also relevant and depends on the specific catalytic system and conditions. google.comgoogle.com

| Catalyst System | Substrate | Primary Product | Selectivity | Reference |

|---|---|---|---|---|

| Chromium Carbonyl Complexes (e.g., [Cr(CO)₆]) | Sorbic Acid Esters | cis-Alkene product via selective hydrogenation. | High cis-selectivity reported. | google.com |

| Pentamethylcyclopentadienyl-ruthenium(II) Complexes | Sorbic Acid / Sorbic Alcohol | cis-3-Hexenoic Acid / cis-3-Hexenol | ~95% selectivity for the cis-3-isomer. | google.com |

| Cobalt Complex [HCo(CN)₅³⁻] | Sorbic Acid | Mixture of trans-2-hexenoic acid (75%) and trans-3-hexenoic acid (13%). | Favors trans isomers, not suitable for cis synthesis. | google.com |

Achieving stereocontrol to form the cis-double bond is paramount. The catalytic hydrogenation of conjugated dienes like sorbic acid is a powerful method where the geometry of the product is dictated by the catalyst and how the substrate coordinates to its surface before hydrogen delivery.

Another classic and highly reliable method for creating cis-alkenes is the partial hydrogenation of an alkyne. For the synthesis of cis-4-hexenoic acid, this would involve the reduction of 4-hexynoic acid. This is typically achieved using specific catalysts that prevent over-reduction to the alkane:

Lindlar's Catalyst: A palladium catalyst poisoned with lead acetate (B1210297) and quinoline.

P-2 Nickel Catalyst: A nickel boride catalyst.

These catalysts facilitate the syn-addition of two hydrogen atoms to the same face of the alkyne, resulting in the exclusive formation of the cis-alkene. While direct literature on the synthesis of this compound via this specific alkyne is scarce, it represents a fundamental and viable stereocontrol strategy. Other advanced methods in modern organic chemistry, such as the Wittig reaction using stabilized ylides or the Ramberg-Bäcklund reaction, can also be designed to favor cis-alkene formation. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.org These principles are highly relevant to the synthesis of this compound.

Key green approaches include:

Biocatalysis: As discussed, using enzymes like lipases for esterification or transesterification operates at mild temperatures and pressures, often in benign solvents (or none at all), and produces minimal waste compared to traditional chemical catalysis. researchgate.nettudelft.nl

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenations are highly atom-economical.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) (MeTHF), or performing reactions in solvent-free systems. mdpi.com

Energy Efficiency: Employing energy-efficient activation techniques. For example, ultrasound has been shown to promote various organic reactions, often leading to shorter reaction times and higher yields under milder conditions. researchgate.net

| Green Chemistry Principle | Application in this compound Synthesis | Benefit |

|---|---|---|

| Use of Catalysis (vs. Stoichiometric Reagents) | Employing catalytic hydrogenation for alkene formation and lipases for esterification. researchgate.netgoogle.com | Reduces waste, allows for catalyst recycling, and increases reaction efficiency. |

| Benign Solvents/Conditions | Using enzymatic methods in aqueous or solvent-free systems at ambient or slightly elevated temperatures. researchgate.netmdpi.com | Reduces environmental impact and safety hazards associated with volatile organic compounds. |

| Energy Efficiency | Potential use of ultrasound to accelerate esterification reactions. researchgate.net | Lowers energy consumption and can shorten reaction times. |

| High Atom Economy | Catalytic hydrogenation of an alkyne or diene is an addition reaction, incorporating all atoms of the hydrogen molecule. organic-chemistry.org | Maximizes the efficiency of the transformation and minimizes byproduct formation. |

Solvent-Free Synthetic Techniques

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile and often hazardous organic solvents. For ester synthesis, this typically involves reacting the alcohol and carboxylic acid directly, often with a catalyst, where one of the reactants may serve as the solvent.

While specific, detailed research on the solvent-free synthesis of this compound is not extensively documented in publicly available literature, significant research has been conducted on its saturated analogue, ethyl hexanoate. These studies provide a strong model for the potential application of solvent-free techniques to produce unsaturated esters. For example, the lipase-catalyzed synthesis of ethyl hexanoate has been successfully demonstrated in a solvent-free system. In one study, a maximum conversion of 88.57% was achieved at 50°C with a 2% enzyme dose and a 1:3 molar ratio of acid to alcohol. researchgate.net Another study focusing on the solvent-free synthesis of ethyl oleate (B1233923) also highlights the feasibility of these methods for fatty acid esters. acs.orgresearchgate.net

Research into the solvent-less Wittig reaction, while noted for its generally poor atom economy, demonstrates the broader trend of adapting even complex reactions to eliminate traditional solvents, achieving yields of 80-85%. gctlc.org These examples underscore the viability of developing a dedicated solvent-free process for this compound, likely through direct esterification of cis-4-hexenoic acid and ethanol with an appropriate catalyst.

Atom-Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.inscribd.com Reactions with high atom economy are desirable as they generate minimal waste. rsc.org

The ideal synthesis of this compound from an atom economy perspective is the direct addition or rearrangement of starting materials. The direct esterification of cis-4-hexenoic acid with ethanol represents a reaction with high atom economy, as, in theory, all atoms from the reactants are incorporated into the final ester and the only by-product is water.

Reaction: C₅H₉COOH (cis-4-hexenoic acid) + C₂H₅OH (ethanol) → C₅H₉COOC₂H₅ (this compound) + H₂O

Biocatalytic Synthesis of this compound

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a powerful alternative to traditional chemical synthesis. scispace.com It is particularly attractive for producing natural flavor compounds, as it operates under mild conditions, exhibits high selectivity, and enhances product purity. researchgate.net

Enzymatic Routes for Ester Formation

The direct enzymatic esterification of a carboxylic acid and an alcohol is a well-established method for producing flavor esters. Lipases (EC 3.1.1.3) are particularly versatile enzymes for this purpose, capable of catalyzing esterification in non-aqueous media. aidic.it The synthesis of this compound can be achieved through the enzymatic reaction between cis-4-hexenoic acid and ethanol.

Extensive research on the enzymatic synthesis of the similar compound, ethyl hexanoate, provides valuable insights. Various lipases have been successfully employed, often in immobilized form to enhance stability and reusability. researchgate.netoup.com

Candida antarctica Lipase B (CALB): Novozym 435, an immobilized form of CALB, is one of the most frequently used lipases for ester synthesis. aidic.it In a solvent-free system for ethyl hexanoate synthesis, Novozym 435 yielded a maximum conversion of 88.57% after 120 minutes at 50°C. researchgate.net

Candida rugosa Lipase: This lipase has also been shown to be effective. In a solvent-free system, surface-coated C. rugosa lipase was used for ethyl hexanoate synthesis. ijcce.ac.ir Another study achieved a 93% esterification yield after 72 hours at a pH of 5.2. ijcce.ac.ir

Rhizomucor miehei Lipase (RML): Immobilized RML has been used to synthesize ethyl hexanoate via transesterification in n-hexane, achieving a maximum ester formation of 96% at 50°C after 96 hours. oup.comresearchgate.net

Rhizopus chinensis Lipase: Whole-cell lipase from Rhizopus chinensis demonstrated a high capacity for ethyl hexanoate synthesis, reaching a yield of 96.5% after 72 hours. researchgate.net

These enzymatic processes are often optimized for various parameters, including temperature, substrate molar ratio, and enzyme loading, to maximize yield. The reaction mechanism for lipase-catalyzed esterification is often described by a Ping-Pong Bi-Bi mechanism, which can sometimes involve inhibition by the substrates. researchgate.netijcce.ac.ir

Table 1: Comparison of Lipases in Ethyl Hexanoate Synthesis

| Enzyme Source | System Type | Max. Conversion/Yield | Reaction Time | Temperature (°C) | Reference |

| Candida antarctica (Novozym 435) | Solvent-Free | 88.57% | 120 min | 50 | researchgate.net |

| Candida rugosa | Solvent-Free | 93% | 72 h | Not specified | ijcce.ac.ir |

| Rhizomucor miehei | n-Hexane | 96% | 96 h | 50 | oup.comresearchgate.net |

| Rhizopus chinensis (whole cell) | Non-aqueous | 96.5% | 72 h | Not specified | researchgate.net |

Biotransformation of Related Substrates

Biotransformation involves the conversion of a substrate into a structurally similar product using enzymes or microbial cells. scispace.com This approach can be used to produce this compound from various precursors.

One potential pathway involves the biotransformation of other C6 compounds. For example, cis-4-hexenal, a key precursor, can be formed in nature through the enzymatic breakdown of linolenic acid in plants. ontosight.ai This aldehyde could then theoretically be oxidized to cis-4-hexenoic acid and subsequently esterified, or potentially reduced to cis-4-hexenol for a different esterification pathway, all within a microbial system.

Yeasts, in particular, are known for their ability to produce a wide range of flavor esters during fermentation. mdpi.com The synthesis of ethyl hexanoate in yeasts like Wickerhamomyces anomalus and Saccharomyces cerevisiae occurs through pathways involving alcohol acyltransferases (AATs). nih.gov These enzymes catalyze the reaction between an acyl-CoA (like hexanoyl-CoA) and an alcohol (like ethanol) to form the corresponding ethyl ester. nih.govresearchgate.net The production of ethyl hexanoate is a key flavor component in some fermented beverages. nih.gov Engineering microbial strains to enhance the production of hexanoyl-CoA and the activity of specific AATs could be a viable strategy for the de novo biosynthesis of this compound. researchgate.net Furthermore, non-Saccharomyces yeasts have been shown to produce significant levels of esters, including ethyl hexanoate, presenting further opportunities for discovering novel biocatalysts. mdpi.com

Chemical Reactivity and Mechanistic Studies of Ethyl Cis 4 Hexenoate

Addition Reactions Across the Alkene Functionality

The electron-rich carbon-carbon double bond in ethyl cis-4-hexenoate is susceptible to attack by electrophiles and radicals, leading to a variety of addition products.

Electrophilic addition reactions to the alkene of this compound are a key feature of its reactivity. A prominent example of such a reaction is halolactonization, specifically iodolactonization, which proceeds via an intramolecular cyclization. wikipedia.orgwikipedia.org This reaction typically involves the treatment of the corresponding carboxylic acid (4-hexenoic acid, obtained from the hydrolysis of the ester) with iodine (I₂) and a mild base like sodium bicarbonate (NaHCO₃). chemistnotes.com

The mechanism commences with the formation of a bridged iodonium (B1229267) ion intermediate from the reaction of the alkene with iodine. uvic.cayoutube.com The carboxylate group, being intramolecular, then acts as a nucleophile, attacking the iodonium ion. This intramolecular attack is governed by Baldwin's rules for ring closure, which favor the formation of five- and six-membered rings. In the case of 4-hexenoic acid, a 5-exo-tet cyclization is favored, leading to the formation of a γ-lactone (a five-membered ring). wikipedia.org

The regioselectivity of this reaction is noteworthy. The nucleophilic attack preferentially occurs at the more substituted carbon of the iodonium ion, as this carbon can better stabilize a partial positive charge. wikipedia.org For 4-hexenoic acid, this results in the formation of a 5-(1-iodoethyl)dihydrofuran-2(3H)-one. The stereochemistry of the reaction is also well-defined; the attack of the carboxylate occurs from the face opposite to the iodonium bridge, resulting in an anti-addition. uvic.ca The stereochemical outcome can be influenced by the reaction conditions, with kinetic or thermodynamic control leading to different diastereomers. orgsyn.org

| Starting Material | Reagents | Major Product | Ring Size |

| 4-Pentenoic acid | I₂, NaHCO₃ | 5-(iodomethyl)dihydrofuran-2(3H)-one | 5 |

| 3-Phenyl-4-pentenoic acid | I₂, NaHCO₃ | 5-(iodo(phenyl)methyl)dihydrofuran-2(3H)-one | 5 |

| 4-Hexenoic acid | I₂, NaHCO₃ | 5-(1-iodoethyl)dihydrofuran-2(3H)-one | 5 |

The alkene functionality of this compound is also amenable to radical-initiated transformations. These reactions can proceed via intermolecular or intramolecular pathways, leading to a diverse array of products.

Intermolecular radical additions, such as the Giese-type reaction, involve the addition of a radical species across the double bond. beilstein-journals.org For instance, an alkyl radical, generated from an alkyl halide in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a reducing agent like tributyltin hydride, can add to the double bond of the unsaturated ester. The regioselectivity of this addition is dictated by the stability of the resulting radical intermediate. The initial radical will preferentially add to the less substituted carbon of the double bond (C-5), generating a more stable secondary radical at C-4. This intermediate then abstracts a hydrogen atom from the tin hydride to yield the final product.

Intramolecular radical cyclizations are also possible, particularly if a radical can be generated elsewhere in the molecule. nih.govacs.org While direct studies on this compound are limited, analogous systems demonstrate the feasibility of such reactions. For example, a radical generated at a position gamma or delta to the double bond can cyclize to form five- or six-membered rings. orgsyn.org The stereoselectivity of these cyclizations is often controlled by the conformation of the transition state.

A study on the gas-phase reaction of related unsaturated esters with hydroxyl radicals has shown that the reaction proceeds primarily through the addition of the OH radical to the C=C double bond. conicet.gov.ar This highlights the susceptibility of the alkene to radical attack.

Ester Hydrolysis and Solvolysis Mechanisms

The ester group of this compound can be cleaved through hydrolysis under both acidic and basic conditions. The presence of the double bond can influence the rate of these reactions.

The acid-catalyzed hydrolysis of this compound to cis-4-hexenoic acid and ethanol (B145695) is a reversible process. libretexts.orglibretexts.orgpressbooks.pub The mechanism is the reverse of Fischer esterification. It involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst. pressbooks.pub

The kinetics of this reaction are typically pseudo-first-order when water is present in a large excess. stackexchange.com The rate of hydrolysis is dependent on the concentration of the protonated ester. chempedia.info Studies on similar unsaturated esters have shown that the presence of a carbon-carbon double bond generally enhances the rate of hydrolysis compared to their saturated counterparts. oup.com This rate enhancement can be attributed to electronic effects of the double bond. Furthermore, the possibility of neighboring group participation by the double bond exists, where the π-electrons of the alkene could stabilize the developing positive charge on the carbonyl carbon in the transition state, thus accelerating the reaction. wikipedia.orgacs.org

| Ester | Relative Rate Constant (k_rel) |

| Ethyl Hexanoate (B1226103) | 1.00 |

| This compound | > 1.00 (Expected) |

Similar to acid-catalyzed hydrolysis, the rate of base-promoted hydrolysis is also influenced by the presence of the double bond. Unsaturation in the acyl portion of the ester generally leads to an increase in the hydrolysis rate constant compared to the corresponding saturated ester. oup.com This is attributed to the electron-withdrawing inductive effect of the sp²-hybridized carbons of the double bond, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Olefin Metathesis Reactions Involving this compound

Olefin metathesis is a powerful synthetic tool for the formation of new carbon-carbon double bonds. masterorganicchemistry.comuwindsor.ca this compound, with its internal double bond, can potentially participate in cross-metathesis (CM) reactions. In a cross-metathesis reaction, this compound would react with another olefin in the presence of a suitable catalyst, such as a Grubbs' or Schrock catalyst, to produce a mixture of new olefins. nih.govcaltech.edu The distribution of products would depend on the relative reactivity of the olefins and the reaction conditions. For example, a reaction with a terminal olefin like ethylene (B1197577) could, in principle, lead to the formation of new terminal alkenes.

While specific examples of this compound in cross-metathesis are not extensively documented in the searched literature, the principles of olefin metathesis are well-established for a wide range of unsaturated esters. The success of such a reaction would depend on factors like catalyst choice and the nature of the cross-partner.

Ring-closing metathesis (RCM) is another variant of this reaction, but it requires a diene (a molecule with two double bonds). wikipedia.orgorganic-chemistry.orgchemeurope.com Therefore, this compound itself would not undergo RCM. However, it could be a precursor to a diene that could then undergo RCM.

| Reaction Type | Reactants | Potential Products |

| Cross-Metathesis | This compound + R-CH=CH₂ | Mixture including EtOOC-(CH₂)₂-CH=CH-R and CH₃-CH=CH-R |

| Self-Metathesis | This compound | Mixture including Ethyl 4-octene-1,8-dioate and 2-Butene |

Ring-Closing Metathesis (RCM) Applications

Ring-Closing Metathesis (RCM) is a powerful and widely used reaction in organic synthesis to form cyclic compounds, particularly for creating macrocycles and various heterocyclic systems. ru.nldrughunter.comlibretexts.org The reaction involves an intramolecular olefin metathesis of a diene, catalyzed by metal-carbene complexes, most commonly those based on ruthenium or molybdenum. libretexts.org While this compound is not itself a diene, it serves as a valuable starting block for the synthesis of RCM precursors.

To be utilized in an RCM reaction, this compound must first be chemically modified to incorporate a second alkene functionality, thereby creating the necessary diene structure. This can be achieved through various synthetic routes. For example, the ester group can be reduced to an alcohol, which is then etherified with an allylic halide, or the alpha-carbon can be alkylated with an allylic group. The resulting diene, containing the original cis-4-hexenoate backbone, can then undergo an intramolecular cyclization.

The efficiency and success of the RCM reaction depend on several factors, including the choice of catalyst (e.g., Grubbs' first, second, or third generation catalysts; Hoveyda-Grubbs catalysts), the solvent, and the reaction temperature. libretexts.orgrsc.org The formation of five, six, and larger rings is common, with RCM being particularly valuable for synthesizing large rings that are otherwise difficult to access. libretexts.orgacs.org Sparging the reaction with an inert gas like nitrogen can help drive the equilibrium toward the product by removing the volatile ethylene byproduct. drughunter.com

Below is a table illustrating potential RCM precursors derived from this compound and the corresponding cyclic products.

| RCM Precursor Derived from this compound | Catalyst System | Resulting Cyclic Product | Ring Size |

| Ethyl 2-allyl-cis-4-hexenoate | Grubbs II Catalyst | Ethyl 3-propyl-1-cyclopentene-1-carboxylate | 5-membered |

| Allyl cis-4-hexenoate | Hoveyda-Grubbs II | 8-propyl-2,7-dihydrooxepine | 7-membered |

| N-allyl-N-(cis-4-hexenyl)amine | Grubbs II Catalyst | 1-allyl-6-propyl-1,2,3,6-tetrahydropyridine | 6-membered |

Cross-Metathesis (CM) with Other Alkenes

Cross-metathesis (CM) is an intermolecular variant of olefin metathesis that forms new carbon-carbon double bonds by coupling two different alkene partners. libretexts.orgacs.orgnih.gov This reaction has become a staple in organic synthesis for constructing complex olefins from simpler precursors. Current time information in Hyderabad, IN. this compound, possessing a terminal-like monosubstituted double bond, is a suitable substrate for CM reactions.

The reaction is typically promoted by ruthenium-based catalysts, such as the second-generation Grubbs catalyst, which contains an N-heterocyclic carbene (NHC) ligand. nih.govCurrent time information in Hyderabad, IN. The choice of catalyst can be critical, as steric and electronic properties of the NHC ligand can influence reaction efficiency, particularly with hindered olefins. organic-chemistry.org For certain challenging substrates, such as some α,β-unsaturated carbonyl compounds, the addition of a co-catalyst like copper(I) iodide (CuI) has been shown to accelerate reaction rates and improve yields, allowing for milder conditions and the avoidance of chlorinated solvents. acs.orgnih.gov

In a typical CM reaction involving this compound, it would be coupled with a partner alkene. The reaction's success often depends on the relative reactivities of the two olefins to favor the desired cross-product over homodimers. caltech.edu Generally, high E-stereoselectivity is observed in the newly formed double bond. caltech.edu

The following table presents potential cross-metathesis reactions between this compound and various alkene partners.

| Alkene Partner | Catalyst System | Primary Cross-Metathesis Product | Stereochemistry |

| Styrene | Grubbs II Catalyst | Ethyl 6-phenyl-cis-4-hexenoate | Predominantly (E) |

| Methyl Acrylate | Hoveyda-Grubbs II | Ethyl 7-methoxy-7-oxo-cis-2-heptenoate | Predominantly (E) |

| 1-Octene | Grubbs II + CuI | Ethyl cis-4-dodecenoate | Predominantly (E) |

| Acrolein | Phosphine-free Ru Catalyst | Ethyl 7-oxo-cis-2-heptenoate | Predominantly (E) |

Cycloaddition Chemistry of the cis-Hexenoate System

Diels-Alder Reactions and Stereochemical Outcomes

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile ("diene lover"). masterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups attached to the double bond. libretexts.orgopenstax.org Although the ester group in this compound is not directly conjugated with the C4-C5 double bond, the alkene can still function as a dienophile, particularly under thermal conditions or with Lewis acid catalysis.

A fundamental principle of the Diels-Alder reaction is its stereospecificity: the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. libretexts.orgmasterorganicchemistry.comlibretexts.org Therefore, the reaction of cis-dienophile this compound with a diene will result in a product where the substituents on the newly formed ring have a cis relationship. libretexts.orgmasterorganicchemistry.com

For example, the reaction of this compound with 1,3-butadiene (B125203) would yield ethyl 3-(prop-1-en-2-yl)cyclohexane-1-carboxylate with a cis configuration between the ethyl group and the ester group's attachment point on the ring. When cyclic dienes like cyclopentadiene (B3395910) are used, there is an additional stereochemical consideration: the formation of endo and exo products. The endo product, where the dienophile's substituent is oriented towards the larger bridge of the bicyclic system, is often the kinetically favored product. libretexts.orgyoutube.com This preference is attributed to stabilizing secondary orbital interactions in the transition state. youtube.com

| Diene | Dienophile | Conditions | Major Product | Key Stereochemical Outcome |

| 1,3-Butadiene | This compound | Heat | Ethyl cis-4-ethenyl-3-methylcyclohexanecarboxylate | cis relationship of substituents derived from the dienophile is retained. masterorganicchemistry.com |

| Cyclopentadiene | This compound | Heat or Lewis Acid | Ethyl 2-(prop-1-en-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylate | Endo isomer is generally the major product due to kinetic control. libretexts.org |

| (E,E)-2,4-Hexadiene | This compound | Heat | Ethyl cis-3,6-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate | Stereochemistry of both diene and dienophile is preserved in the product. masterorganicchemistry.com |

[2+2] Cycloaddition Pathways

[2+2] cycloadditions are chemical reactions that combine two unsaturated molecules to form a four-membered cyclobutane (B1203170) ring. These reactions are often initiated photochemically, proceeding through a stepwise mechanism involving diradical intermediates. scispace.comnih.gov

This compound can participate as the alkene component in photochemical [2+2] cycloadditions with other unsaturated systems, such as enones or maleimides. nih.gov The reaction is typically carried out by irradiating a solution of the reactants with UV light. scispace.com In some cases, a photosensitizer is used to facilitate the excitation of one of the alkene components to its triplet state, which then adds to the ground-state partner.

The stepwise nature of the reaction means that it is not always stereospecific, and a mixture of regioisomers and stereoisomers can be formed. The regioselectivity of the addition (i.e., head-to-head vs. head-to-tail cycloaddition) can be influenced by the polarity of the solvent and the electronic nature of the substituents on the reacting partners. scispace.com For example, the photochemical cycloaddition of this compound with 2-cyclopentenone could potentially yield four different isomeric cyclobutane-containing products, arising from different regiochemical and stereochemical approaches.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Notes |

| This compound | 2-Cyclopentenone | UV irradiation (e.g., 370 nm), Solvent (Hexane or Acetonitrile) | Bicyclic cyclobutane adduct | A mixture of regio- and stereoisomers is expected. scispace.com |

| This compound | N-Methylmaleimide | UV irradiation, no external photocatalyst | Bicyclic cyclobutane adduct | Reaction proceeds via excitation of the maleimide. nih.gov |

Rearrangement Reactions of this compound Derivatives

Rearrangement reactions involve the migration of an atom or group within a molecule, resulting in a structural isomer. wiley-vch.de Derivatives of this compound are excellent substrates for several powerful rearrangement reactions, most notably sigmatropic rearrangements like the Claisen rearrangement.

The Claisen rearrangement is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of an allyl vinyl ether, which thermally converts to a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org To utilize this reaction, this compound must first be converted into a suitable precursor. Two prominent variations are particularly relevant:

Johnson-Claisen Rearrangement: The ester functionality of this compound can be reduced to the corresponding alcohol, cis-4-hexen-1-ol. This allylic alcohol can then be heated with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst to yield a γ,δ-unsaturated ester. wikipedia.org This reaction extends the carbon chain by two atoms.

Ireland-Claisen Rearrangement: This variation involves the reaction of an allylic ester with a strong base (like lithium diisopropylamide, LDA) to form an enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal. wikipedia.orgrsc.org This intermediate rearranges upon gentle heating to give a γ,δ-unsaturated carboxylic acid. wikipedia.org The stereochemical outcome is highly dependent on the geometry of the intermediate silyl ketene acetal, which can often be controlled. rsc.org

Both of these rearrangements proceed through a highly ordered, chair-like six-membered transition state, which allows for the predictable transfer of stereochemistry from the starting material to the product. organic-chemistry.org

| Rearrangement Type | Required Derivative of this compound | Reagents | Product |

| Johnson-Claisen | cis-4-Hexen-1-ol | Triethyl orthoacetate, Propionic acid (cat.), Heat | Ethyl 3-methyl-cis-6-octenoate |

| Ireland-Claisen | This compound | 1. LDA, THF, -78 °C; 2. Trimethylsilyl chloride; 3. Heat | 2-(Prop-1-en-1-yl)pent-4-enoic acid |

Advanced Spectroscopic and Chromatographic Elucidation of Ethyl Cis 4 Hexenoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and spatial arrangement of Ethyl cis-4-hexenoate. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Based on established principles, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These assignments form the basis for interpreting the 2D NMR data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | CH₃-CH₂-O- | ~0.95 (t) | ~14.1 |

| 2 | -CH₂-CH= | ~2.35 (q) | ~20.5 |

| 3 | =CH-CH₂-C=O | ~2.40 (t) | ~34.5 |

| 4 | -CH=CH- | ~5.40 (m) | ~124.0 |

| 5 | -CH=CH- | ~5.55 (m) | ~130.0 |

| 6 | -C(=O)O- | - | ~173.0 |

| 7 | -O-CH₂-CH₃ | ~4.12 (q) | ~60.5 |

Two-dimensional NMR experiments are essential for mapping the covalent framework of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu It is instrumental in identifying adjacent protons and assembling spin systems. For this compound, COSY would establish the connectivity of the aliphatic chains.

Table 2: Expected COSY Correlations for this compound

| Correlating Protons | Number of Bonds | Interpretation |

|---|---|---|

| H-1 ↔ H-2 | 3 | Confirms the ethyl group at the end of the carbon chain. |

| H-2 ↔ H-3 | 2 | Not applicable (geminal protons on the same carbon). |

| H-3 ↔ H-4 | 3 | Links the methylene (B1212753) group to the cis-alkene. |

| H-4 ↔ H-5 | 3 | Shows coupling between the two vinylic protons. |

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C coupling). github.io It provides a definitive link between the proton and carbon skeletons of the molecule.

Table 3: Expected HSQC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) | Interpretation |

|---|---|---|

| H-1 | C-1 | Assigns the terminal methyl group. |

| H-2 | C-2 | Assigns the methylene group adjacent to the alkene. |

| H-3 | C-3 | Assigns the methylene group alpha to the carbonyl. |

| H-4 | C-4 | Assigns the first vinylic carbon. |

| H-5 | C-5 | Assigns the second vinylic carbon. |

| H-7 | C-7 | Assigns the methylene of the ethoxy group. |

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). researchgate.net This is crucial for connecting different spin systems and identifying quaternary carbons (like the carbonyl carbon), which are not visible in HSQC spectra. github.io

Table 4: Key Expected HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) | Interpretation |

|---|---|---|

| H-3 | C-2, C-4, C-5, C-6 | Connects the alpha-methylene to the alkene and the carbonyl carbon, confirming the ester position. |

| H-5 | C-3 | Confirms the position of the double bond relative to the ester. |

| H-7 | C-6, C-8 | Links the ethoxy group to the carbonyl carbon. |

While the aforementioned techniques establish the 2D structure, Nuclear Overhauser Effect (NOE) experiments provide information about the through-space proximity of protons, which is essential for determining the molecule's preferred 3D conformation. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. columbia.edu For this compound, the most critical NOESY correlation would be between the two vinylic protons, H-4 and H-5. A strong cross-peak between these protons unequivocally confirms the cis (or Z) geometry of the double bond.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu It provides similar through-space information to NOESY. In addition to confirming the cis-alkene geometry, ROESY and NOESY data can provide insights into the rotational conformation (rotamers) of the ethyl ester group relative to the rest of the carbon chain by observing correlations between the ethoxy protons (H-7, H-8) and protons along the hexenoate backbone (e.g., H-3).

Table 5: Key Expected NOESY/ROESY Correlations for Conformational Analysis | Correlating Protons | Interpretation | |---|---|---| | H-4 ↔ H-5 | Strong correlation confirms the cis configuration of the C4=C5 double bond. | | H-3 ↔ H-5 | Indicates spatial proximity, providing information on the conformation around the C3-C4 single bond. | | H-7 ↔ H-3 | Potential correlation depending on the preferred orientation of the ester group. |

Mass Spectrometry Techniques for Structural Confirmation (Beyond Basic ID)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure through fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₈H₁₄O₂), the expected exact mass is 142.0994. The fragmentation pattern observed in the mass spectrum is characteristic of esters and provides structural confirmation. tutorchase.com Key fragmentation pathways include McLafferty rearrangement and α-cleavage. jove.comlibretexts.org

Table 6: Predicted HRMS Fragments for this compound

| m/z (Nominal) | Formula of Fragment | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [C₇H₉O]⁺ | α-cleavage (Loss of •OCH₂CH₃) |

| 97 | [C₅H₉O]⁺ | α-cleavage (Loss of •CH₂CH=CHCH₂CH₃) |

| 88 | [C₄H₈O₂]⁺• | McLafferty Rearrangement |

| 73 | [C₃H₅O₂]⁺ | Cleavage at the β-carbon |

Tandem mass spectrometry (MS/MS) is a powerful technique where a specific ion from the initial mass spectrum is selected, isolated, and further fragmented by collision-induced dissociation (CID). youtube.com This multi-stage analysis provides detailed information about the fragmentation pathways and the structure of the precursor ion. rsc.org

For instance, the prominent fragment ion at m/z 88, resulting from the McLafferty rearrangement, could be selected for an MS/MS experiment. The fragmentation of this ion would provide further structural confirmation.

MS/MS Experiment on the m/z 88 ion:

Selection: The ion with m/z 88 is isolated.

Activation: The ion is fragmented through collision with an inert gas.

Analysis: The resulting daughter ions are detected. A likely fragmentation would be the loss of an ethylene (B1197577) molecule (28 Da), resulting in a daughter ion at m/z 60. This confirms the structure of the m/z 88 fragment as the enol of ethyl acetate (B1210297).

This mechanistic detail from MS/MS provides a higher level of confidence in the structural assignment compared to single-stage MS alone.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. researchgate.net These methods are excellent for identifying the functional groups present in a molecule, as each group has characteristic absorption or scattering frequencies. nih.gov

For this compound, the key functional groups are the ester and the cis-alkene.

Table 7: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Interpretation |

|---|---|---|---|

| C=O Stretch | IR, Raman | ~1735-1750 | Strong absorption in IR, characteristic of an unsaturated ester carbonyl group. researchgate.net |

| C=C Stretch | IR, Raman | ~1655 | Medium intensity peak confirming the presence of the carbon-carbon double bond. The cis configuration typically results in a slightly lower frequency and stronger IR activity compared to a trans isomer. |

| C-O Stretch (acyl-oxygen) | IR | ~1250-1150 | Strong, characteristic ester band. |

| C-O Stretch (alkyl-oxygen) | IR | ~1100-1000 | Strong, characteristic ester band. |

| =C-H Stretch | IR, Raman | ~3020 | Medium intensity peak, characteristic of vinylic C-H bonds. |

| sp³ C-H Stretch | IR, Raman | ~2850-2980 | Strong peaks corresponding to the methyl and methylene groups. |

The combination of a strong C=O stretch around 1740 cm⁻¹, a C=C stretch near 1655 cm⁻¹, and a prominent out-of-plane C-H bend around 700 cm⁻¹ provides definitive evidence for the presence of a cis-unsaturated ester functionality.

Characteristic Absorption Bands of the Ester and cis-Alkene Moieties

Spectroscopic analysis is fundamental to confirming the identity and structure of this compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for elucidating the key functional groups: the ethyl ester and the cis-alkene.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is distinguished by absorption bands characteristic of both the ester and the alkene functionalities. The most prominent feature of the ester group is the strong carbonyl (C=O) stretching vibration, which for a non-conjugated ester, typically appears in the range of 1735–1750 cm⁻¹. Another key indicator of the ester is the C-O stretching vibration, which gives rise to two bands in the 1000–1300 cm⁻¹ region.

The cis-alkene moiety presents its own set of characteristic absorptions. The C=C stretching vibration for a cis-disubstituted alkene is found around 1630–1660 cm⁻¹. The vinylic C-H bonds (=C-H) show a stretching absorption in the region of 3000–3100 cm⁻¹. spectroscopyonline.com Perhaps the most diagnostic feature for the cis geometry is the =C-H out-of-plane bending (wagging) vibration, which gives rise to a strong, broad band around 675–725 cm⁻¹. quimicaorganica.org

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| Ester (C-O) | Stretch | 1000 - 1300 | Medium-Strong |

| cis-Alkene (=C-H) | Stretch | 3000 - 3100 | Medium |

| cis-Alkene (C=C) | Stretch | 1630 - 1660 | Weak to Medium |

| cis-Alkene (=C-H) | Out-of-plane bend | 675 - 725 | Strong |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides a detailed map of the proton environments within the this compound molecule. The ethyl group of the ester will produce a characteristic quartet for the methylene protons (-O-CH ₂-CH₃) around 4.1 ppm and a triplet for the methyl protons (-O-CH₂-CH ₃) around 1.2 ppm.

The protons on the cis-double bond (vinylic protons) are expected to resonate in the 5.2–5.7 ppm region. A key feature for confirming the cis geometry is the vicinal coupling constant (³J) between these two protons, which is typically in the range of 6–12 Hz, significantly smaller than the 12–18 Hz range observed for trans-alkenes. openochem.orglibretexts.org The allylic protons (adjacent to the double bond) will also show characteristic signals and couplings.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH=CH- (vinylic) | 5.2 - 5.7 | Multiplet | ~10 (cis coupling) |

| -O-CH₂-CH₃ (ester methylene) | ~4.1 | Quartet | ~7 |

| -CH₂-CO- (alpha to carbonyl) | ~2.3 | Multiplet | - |

| -C=C-CH₂- (allylic) | ~2.1 | Multiplet | - |

| -O-CH₂-CH₃ (ester methyl) | ~1.2 | Triplet | ~7 |

| CH₃-CH=C- (vinylic methyl) | ~1.0 | Triplet | ~7.5 |

Conformational Isomerism Studies

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around its single bonds. lumenlearning.com For this compound, rotations around the C-C single bonds in its backbone (e.g., C2-C3 and C5-C6) lead to various conformers, or rotamers, with different energies.

The planarity of the ester group is a significant conformational feature. Due to resonance stabilization between the oxygen lone pair and the carbonyl π-system, esters preferentially adopt a planar s-trans or s-cis conformation. ic.ac.uk The s-trans conformation, where the alkyl group of the alcohol is trans to the carbonyl group, is generally more stable and thus more populated.

Furthermore, rotation around the single bond adjacent to the double bond (the C3-C4 bond) is subject to steric and electronic effects. The molecule will tend to adopt conformations that minimize steric hindrance between the substituents. For instance, gauche interactions (where bulky groups are separated by a 60° dihedral angle) are less stable than anti-conformations (180° separation). lumenlearning.com Computational modeling and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to study the relative populations of these conformers in solution, providing insight into the molecule's preferred three-dimensional shape.

Advanced Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatography is indispensable for assessing the purity of this compound and for separating it from potential isomers, such as its trans counterpart.

Chiral Gas Chromatography (GC) for Enantiomeric Purity (if applicable to derivatives)

This compound itself is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist as enantiomers and cannot be resolved by chiral chromatography. However, if the molecule were chemically modified to introduce a chiral center—for example, through epoxidation of the double bond or hydroxylation at an allylic position—the resulting derivatives would be chiral.

The enantiomeric purity of such chiral derivatives could then be determined using chiral Gas Chromatography (GC). This technique utilizes a stationary phase that is itself chiral, most commonly based on derivatized cyclodextrins. chromatographyonline.comgcms.cz The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. azom.com These diastereomeric complexes have different thermodynamic stabilities, leading to different retention times and thus allowing for the separation and quantification of the individual enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound.

Reversed-Phase HPLC (RP-HPLC): A standard approach for a moderately polar compound like this compound would be RP-HPLC. This method uses a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), and a polar mobile phase. A common mobile phase would be a mixture of acetonitrile (B52724) (MeCN) and water, or methanol (B129727) and water. sielc.comnih.govmdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Isocratic elution (constant mobile phase composition) can be effective, or gradient elution (varying the mobile phase composition) can be used to optimize the separation of the target compound from impurities of different polarities. researchgate.net

Silver Ion HPLC (Ag-HPLC): For the specific challenge of separating geometric isomers (cis vs. trans), silver ion chromatography is a particularly powerful technique. nih.gov Ag-HPLC utilizes a stationary phase impregnated with silver ions (Ag⁺). The separation mechanism is based on the formation of reversible charge-transfer complexes between the silver ions and the π-electrons of the double bonds. researchgate.netaocs.org The stability of these complexes depends on the steric accessibility of the double bond. Cis isomers, being more sterically hindered, form weaker complexes and therefore elute earlier than the corresponding trans isomers. capes.gov.br This method provides excellent resolution for separating this compound from any potential Ethyl trans-4-hexenoate impurity.

| Parameter | RP-HPLC Method | Ag-HPLC Method |

|---|---|---|

| Stationary Phase | Octadecylsilane (C18) | Silica gel impregnated with Silver Nitrate (AgNO₃) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Isocratic Hexane with a small percentage of a polar modifier (e.g., Acetonitrile) |

| Detection | UV (at low wavelength, ~210 nm) or Refractive Index (RI) | UV (at low wavelength, ~210 nm) or RI |

| Primary Application | Purity analysis against non-isomeric impurities | Separation of cis and trans isomers |

Biogenic Origin and Chemical Ecology of Ethyl Cis 4 Hexenoate

Biosynthetic Pathways in Natural Systems (Non-human)

The biosynthesis of esters like ethyl cis-4-hexenoate in living organisms is a complex process involving specific precursors and enzymatic reactions. While direct studies on this compound are limited, the general pathways for ester formation in plants provide a foundational understanding.

The formation of this compound fundamentally requires two precursor molecules: an alcohol (ethanol) and an acyl-coenzyme A (acyl-CoA) thioester, which in this case is cis-4-hexenoyl-CoA. The biosynthesis of these precursors is linked to primary metabolic pathways.

Ethanol (B145695) Precursor: Ethanol in plants is primarily produced through the fermentation of pyruvate (B1213749), a key product of glycolysis. Under certain physiological conditions, pyruvate is decarboxylated to acetaldehyde, which is then reduced to ethanol by alcohol dehydrogenase (ADH).

cis-4-Hexenoyl-CoA Precursor: The biosynthesis of the C6 unsaturated acyl-CoA precursor, cis-4-hexenoyl-CoA, is believed to originate from the lipoxygenase (LOX) pathway. This pathway utilizes fatty acids, such as linoleic acid or linolenic acid, as substrates. These fatty acids undergo a series of enzymatic reactions including oxidation by lipoxygenase, cleavage by hydroperoxide lyase, and subsequent isomerization or reduction steps to form various C6 aldehydes and alcohols. These can then be oxidized to the corresponding carboxylic acid, cis-4-hexenoic acid, which is subsequently activated to cis-4-hexenoyl-CoA by an acyl-CoA synthetase.

The final step in the biosynthesis of this compound is the esterification of ethanol with cis-4-hexenoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . AATs are responsible for the production of a wide variety of volatile esters that contribute to the aromas of fruits and flowers. The general reaction is as follows:

Ethanol + cis-4-Hexenoyl-CoA this compound + Coenzyme A

The specificity of different AAT enzymes for various alcohol and acyl-CoA substrates is a key determinant of the final ester profile of a plant tissue.

Table 1: Key Enzymes and Precursors in the Postulated Biosynthesis of this compound

| Component | Role |

| Linoleic/Linolenic Acid | Initial substrate for the LOX pathway |

| Lipoxygenase (LOX) | Catalyzes the initial oxidation of fatty acids |

| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides to form aldehydes |

| Alcohol Dehydrogenase (ADH) | Involved in the reduction of aldehydes to alcohols and the formation of ethanol |

| Acyl-CoA Synthetase | Activates cis-4-hexenoic acid to cis-4-hexenoyl-CoA |

| Alcohol Acyltransferase (AAT) | Catalyzes the final esterification step |

| Ethanol | Alcohol precursor |

| cis-4-Hexenoyl-CoA | Acyl-CoA precursor |

For instance, labeling experiments with deuterated or ¹³C-labeled fatty acids have confirmed their role as precursors for a variety of volatile compounds, including C6 aldehydes, alcohols, and esters, through the LOX pathway. Similarly, feeding experiments with labeled amino acids have been used to trace the origins of branched-chain esters.

A hypothetical isotopic labeling study to confirm the biosynthetic pathway of this compound would involve feeding a plant tissue with labeled precursors and analyzing the resulting volatile compounds.

Table 2: Hypothetical Isotopic Labeling Experiments for this compound Biosynthesis

| Labeled Precursor | Expected Labeled Product | Rationale |

| [¹³C]-Linolenic Acid | [¹³C]-Ethyl cis-4-hexenoate | To confirm the origin of the acyl moiety from the LOX pathway. |

| [¹³C₂]-Ethanol | [¹³C₂]-Ethyl cis-4-hexenoate | To confirm the incorporation of ethanol as the alcohol moiety. |

| [¹⁸O]-Water | [¹⁸O]-cis-4-Hexenoic Acid | To investigate the source of oxygen atoms during the formation of the carboxylic acid precursor. |

Role in Plant Volatile Emissions and Interactions

Volatile organic compounds, including esters like this compound, play crucial roles in mediating a plant's interactions with its environment. These interactions can be defensive, attracting beneficial organisms, or facilitating reproduction.

Plants release a variety of volatile compounds in response to herbivore damage or pathogen attack. These "green leaf volatiles" (GLVs), which often include C6 aldehydes, alcohols, and their esters, can have direct and indirect defense functions. While the specific role of this compound in plant defense has not been extensively studied, its chemical structure suggests potential involvement.

Unsaturated esters can act as airborne signals that prime neighboring plants for an impending threat, leading to the upregulation of their own defense mechanisms. Additionally, some plant volatiles can have direct deterrent or toxic effects on herbivores and pathogens. For example, hexanoic acid, a related saturated C6 carboxylic acid, has been shown to induce broad-spectrum resistance in plants against pathogens. It is plausible that this compound could contribute to a complex blend of volatiles that collectively deter herbivores or inhibit pathogen growth.

Floral scents are complex mixtures of volatile compounds that play a critical role in attracting pollinators. Esters are common constituents of floral bouquets and often contribute to the characteristic fruity and sweet notes that are attractive to a wide range of insects, including bees and moths.

While the presence of this compound in specific floral scents has not been widely documented, its fruity aroma profile suggests a potential role in pollinator attraction. Plants can fine-tune the composition of their floral scents to attract specific pollinators, and the inclusion of particular esters can be a key factor in this specificity. The emission of this compound could serve as a chemical cue, signaling the presence of nectar or pollen rewards to potential pollinators, thereby facilitating successful pollination and plant reproduction.

Presence and Significance in Insect Chemical Communication (Pheromones/Kairomones)

Insects utilize a sophisticated chemical language to communicate with each other and to interact with their environment. Volatile compounds, including esters, are frequently employed as pheromones (for intraspecific communication) and kairomones (for interspecific communication).

There is limited direct evidence of this compound acting as a primary pheromone or kairomone for a specific insect species. However, the chemical structure and properties of this compound are similar to other known insect semiochemicals. Esters are common components of insect pheromone blends, often used as sex attractants or aggregation signals. For example, ethyl 4-methyloctanoate is a major component of the male-produced aggregation pheromone of the rhinoceros beetle, Oryctes rhinoceros.

It is also plausible that this compound could function as a kairomone. Kairomones are chemical cues that are emitted by one species and benefit a receiver of a different species. For instance, many herbivorous insects are attracted to the volatile compounds emitted by their host plants. A compound like this compound, if released by a plant, could be used by an insect to locate a suitable food source or a site for oviposition. The "pear ester," ethyl (2E,4Z)-2,4-decadienoate, is a well-known kairomone that attracts the codling moth, Cydia pomonella, to its host plants.

Further research is needed to screen for the presence of this compound in the pheromone blends of various insect species and to investigate its potential role in mediating insect behavior.

Behavioral Responses Elicited in Insect Bioassays

Consistent with the lack of identification in insect secretions, there is a corresponding dearth of research on the behavioral responses of insects to this compound. Bioassays are fundamental tools for deciphering the function of semiochemicals, yet no published studies appear to have specifically tested the effects of this compound on insect behavior. Consequently, it is not possible to determine whether this compound acts as an attractant, repellent, aggregation pheromone, or elicits any other behavioral response in insects. The lack of empirical data means that a table of behavioral responses cannot be constructed.

Contribution to Fungal and Microbial Metabolome

The investigation into the role of this compound within the fungal and microbial world yields a similar outcome, with a notable absence of specific research findings.

Isolation from Microorganism Cultures

The isolation of volatile organic compounds (VOCs) from microbial cultures is a burgeoning field of study, with many identified compounds playing roles in inter- and intra-species communication, antagonism, and symbiosis. However, a detailed search of scientific literature and databases of microbial metabolites does not yield specific instances of this compound being isolated from fungal or bacterial cultures. While microorganisms are known to produce a vast array of esters, the specific production of this compound has not been documented. Therefore, a data table of microorganisms producing this compound cannot be created.

Putative Biological Functions in Microbial Communities

Given the absence of its confirmed isolation from microbial cultures, any discussion of the putative biological functions of this compound in microbial communities would be purely speculative. Without empirical evidence of its production and ecological context, it is impossible to hypothesize with any scientific rigor about its potential roles, such as acting as a signaling molecule, an antimicrobial agent, or a carbon source for other microbes.

Computational and Theoretical Investigations of Ethyl Cis 4 Hexenoate

Quantum Chemical Calculations of Molecular Structure and Conformation

The three-dimensional arrangement of atoms and the rotational flexibility around single bonds are fundamental determinants of a molecule's physical and chemical behavior. Quantum chemical calculations offer a detailed picture of the molecular structure and conformational landscape of ethyl cis-4-hexenoate.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric parameters of molecules, such as bond lengths, bond angles, and dihedral angles. cnr.itmdpi.com For a molecule like this compound, DFT calculations, often using functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-31G*), can provide a highly accurate optimized geometry. mdpi.com

A systematic DFT study would involve optimizing the geometry of various possible conformers of this compound to identify the most stable arrangement of atoms. This would include rotation around the C-C single bonds in the hexenoate chain and the C-O bond of the ester group. The results of such a study would be a set of optimized geometric parameters for the lowest energy conformer, providing a detailed structural model of the molecule.

Table 1: Predicted Geometric Parameters of this compound based on DFT Calculations of Analogous Molecules

| Parameter | Predicted Value (Å or degrees) |

|---|---|

| C=C Bond Length | ~1.34 |

| C-C Single Bond Length | ~1.54 |

| C=O Bond Length | ~1.21 |

| C-O (ester) Bond Length | ~1.35 |

| O-C (ethyl) Bond Length | ~1.45 |

| C-C-C Bond Angle | ~109.5 |

| C=C-C Bond Angle | ~120 |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are invaluable for exploring the energetic landscape of a molecule. researchgate.net For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, with appropriate basis sets, can be used to calculate the relative energies of different conformers with high accuracy.

The conformational flexibility of the ethyl group and the hexenoate chain gives rise to a complex potential energy surface with multiple local minima (stable conformers) and transition states connecting them. An ab initio study would systematically explore this landscape by performing geometry optimizations for various starting structures and then calculating their relative energies. This would allow for the identification of the global minimum energy conformer and the determination of the energy barriers for rotation around key single bonds.

For example, the rotation around the C(O)-O bond in esters is known to have a significant energy barrier. modgraph.co.uk An ab initio calculation would precisely quantify this barrier for this compound, providing insight into its conformational dynamics. While specific data for this compound is not published, studies on similar esters like methyl butanoate have shown that multiple stable conformers can exist within a few kcal/mol of each other. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can be performed using methods like Gauge-Including Atomic Orbital (GIAO) DFT. modgraph.co.uk

For this compound, a computational study would involve calculating the ¹H and ¹³C NMR chemical shifts for the optimized geometry of the most stable conformer(s). These calculated shifts can then be correlated with experimental NMR data. A strong linear correlation between the calculated and experimental chemical shifts would provide confidence in both the structural assignment and the computational methodology. mdpi.comresearchgate.net

Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled computationally using implicit or explicit solvent models. researchgate.net While a dedicated computational NMR study for this compound has not been reported, the methodologies are well-established for a wide range of organic molecules, including unsaturated esters. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Based on Analogous Compounds

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (ethyl) | ~1.2 |

| CH₂ (ethyl) | ~4.1 |

| CH₂ (C2) | ~2.3 |

| CH₂ (C3) | ~2.1 |

| CH=CH | ~5.4-5.6 |

| CH₃ (C6) | ~1.0 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.netq-chem.com

A vibrational frequency analysis for this compound would yield a set of predicted vibrational modes, which can be visualized to understand the nature of the atomic motions. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and can be scaled using empirical scaling factors to improve agreement with experiment.

Key vibrational modes for this compound would include the C=O stretching frequency of the ester group (typically around 1735 cm⁻¹), the C=C stretching of the double bond (around 1650 cm⁻¹), and various C-H stretching and bending modes. researchgate.net Comparing the calculated and experimental vibrational spectra can aid in the assignment of experimental peaks to specific molecular vibrations.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

For this compound, several types of reactions could be modeled. For example, the acid-catalyzed esterification of cis-4-hexenoic acid with ethanol (B145695) could be studied to understand the formation of the title compound. researchgate.netnih.gov DFT calculations can be used to locate the transition state structures for each step of the reaction, such as the initial protonation of the carboxylic acid, the nucleophilic attack of ethanol, and the final elimination of water. The calculated activation energies for each step would reveal the rate-determining step of the reaction. mdpi.com

Another reaction of interest is the ozonolysis of the C=C double bond, a common reaction for unsaturated compounds. rsc.orgrsc.orgwikipedia.org Computational modeling could be used to investigate the Criegee mechanism for the reaction of ozone with this compound. This would involve locating the primary ozonide, the transition state for its cleavage, and the subsequent formation of the Criegee intermediate and carbonyl products.

Transition state theory, combined with the calculated activation energies, can be used to predict the reaction rate constants. While specific computational studies on the reaction mechanisms of this compound are lacking, the methodologies have been successfully applied to a wide range of organic reactions, providing valuable mechanistic insights.

Potential Energy Surface Scans for Key Reactions

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. For this compound, PES scans would be instrumental in understanding various chemical transformations. Key reactions that could be investigated include:

Cis-Trans Isomerization: A critical reaction for unsaturated esters, a PES scan could elucidate the energy barrier and transition state geometry for the conversion of the cis isomer to the more stable trans isomer. This would involve systematically changing the dihedral angle around the C4=C5 double bond and calculating the energy at each step.

Hydrolysis: The reaction of this compound with water to form cis-4-hexenoic acid and ethanol is a key degradation pathway. A PES scan could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent proton transfer and bond cleavage steps, identifying the rate-determining step.

Oxidation/Epoxidation: The double bond in this compound is susceptible to oxidation. A PES scan for its reaction with an oxidizing agent (e.g., a peroxy acid) would reveal the mechanism of epoxidation, a common reaction for alkenes.

Due to the lack of published research, no specific data for the transition state energies, activation barriers, or reaction coordinates for these or any other reactions of this compound can be provided at this time.

Kinetic and Thermodynamic Parameters from Computational Models

Following the identification of stationary points (reactants, products, and transition states) on the potential energy surface, computational models can be employed to calculate important kinetic and thermodynamic parameters. These parameters are vital for predicting the feasibility and rate of chemical reactions.

For this compound, such calculations would typically involve:

Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction.

Entropy of Reaction (ΔS): The change in the degree of disorder of the system.

Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of a reaction.

Kinetic Parameters:

Activation Energy (Ea): The minimum energy required for a reaction to occur.

Rate Constant (k): A proportionality constant that relates the rate of a reaction to the concentrations of the reactants.

These parameters are typically calculated using statistical mechanics based on the vibrational frequencies and rotational constants obtained from quantum chemical calculations.

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for Isomerization of this compound

| Parameter | Value (Illustrative) |

|---|---|

| ΔH (cis → trans) | -5 kJ/mol |

| ΔG (cis → trans) | -7 kJ/mol |

Note: The values in this table are purely illustrative and are not based on actual calculations for this compound, as such data is not available.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its behavior in different environments and its interactions with other molecules.

Key areas of investigation would include:

Solvation Studies: Simulating this compound in various solvents (e.g., water, ethanol) would reveal information about its solvation shell, including the preferred orientation of solvent molecules and the strength of solute-solvent interactions. This is crucial for understanding its solubility and reactivity in solution.

Aggregation and Self-Assembly: MD simulations could explore the tendency of this compound molecules to aggregate in non-polar environments. By analyzing the radial distribution functions and interaction energies, one could determine the nature and strength of the intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions) that govern its bulk properties.

Interactions with Biomolecules: If studying its role in biological systems, MD simulations could be used to model the interaction of this compound with proteins or lipid membranes, providing insights into its binding affinity and potential mechanisms of action.

As with the other sections, the absence of specific research on this compound means that no data on its intermolecular interaction energies, diffusion coefficients, or radial distribution functions can be presented.

Advanced Applications and Derivatization in Materials and Synthetic Chemistry

Ethyl cis-4-hexenoate as a Building Block in Polymer Synthesis

The presence of an olefinic group makes this compound a candidate for incorporation into polymeric structures. While it cannot homopolymerize through mechanisms requiring a diene or a strained ring, it can be integrated into polymer chains as a comonomer, influencing the final properties of the material.

Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. A key method for polymer synthesis using this reaction is Acyclic Diene Metathesis (ADMET) polymerization. ADMET involves the step-growth condensation of α,ω-dienes (molecules with double bonds at both ends), driven by the release of a small volatile molecule, typically ethylene (B1197577). chemicalbook.com

This compound, being a mono-unsaturated ester, cannot undergo ADMET homopolymerization as it lacks the required second double bond. However, it could theoretically participate in olefin metathesis reactions in other capacities:

As a Chain-Limiting Agent: In an ADMET polymerization of a diene, the introduction of a mono-olefin like this compound would act as a capping agent, controlling the molecular weight of the resulting polymer.

As a Comonomer in Cross-Metathesis: While not a standard polymerization technique, cross-metathesis with other olefins could be used to attach the hexenoate moiety as a side chain onto a pre-formed polymer that has accessible double bonds.

The success of these reactions depends on the tolerance of the metathesis catalyst to the ester functional group. Modern ruthenium-based catalysts are known to be highly tolerant of various functional groups, including esters, making such transformations plausible. orgsyn.org Research on the ADMET polymerization of monomers containing ester functionalities, such as unsaturated polyesters, has demonstrated the viability of incorporating such structures into polymer backbones. orgsyn.org

A more conventional approach to incorporate this compound into polymers is through copolymerization with other vinyl monomers via free-radical or controlled radical polymerization techniques. The hexenoate moiety could be introduced into various polymer backbones, such as polystyrenes or polyacrylates, to impart specific properties.

The inclusion of the flexible hexyl chain and the cis-double bond could:

Increase Polymer Flexibility: The non-polar, flexible aliphatic chain can lower the glass transition temperature (Tg) of the resulting copolymer.

Provide Sites for Post-Polymerization Modification: The unreacted double bond in the hexenoate unit within the polymer chain serves as a handle for further chemical transformations, such as cross-linking, hydrogenation, or the attachment of other functional groups.

Block copolymers containing unsaturated ester blocks can be synthesized using controlled polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net While specific synthesis of block copolymers using this compound is not widely documented, the principles have been applied to similar unsaturated esters. oup.com The synthesis would involve the sequential polymerization of different monomers, where one of the blocks is formed from a monomer mixture including the hexenoate. This would create well-defined polymer architectures with distinct blocks having different properties.

Use as a Chiral Auxiliary or Ligand Precursor (if applicable to specific derivatives)